2-(4-fluorophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: A structural isomer with similar properties but different spatial arrangement of atoms.
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: A compound with bromine instead of fluorine, exhibiting different reactivity and biological activity.
Uniqueness
The unique combination of fluorine and chlorine atoms in 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE imparts distinct chemical and biological properties. The presence of these halogens enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C23H13ClFNO5 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H13ClFNO5/c24-15-4-8-17(9-5-15)26-21(28)18-10-3-14(11-19(18)22(26)29)23(30)31-12-20(27)13-1-6-16(25)7-2-13/h1-11H,12H2 |
InChI Key |
YRJAMBLZJXLGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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